Neomycin Deuterated
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Description
Neomycin Deuterated is a variant of neomycin infused with deuterium atoms . Neomycin is an aminoglycoside antibiotic that displays bactericidal activity against gram-negative aerobic bacilli and some anaerobic bacilli where resistance has not yet arisen . It is generally not effective against gram-positive bacilli and anaerobic gram-negative bacilli . Neomycin Deuterated finds extensive application in scientific research, serving as a vital instrument for delving into the intricacies of protein synthesis mechanisms and the dynamic interplay between RNA and proteins .
Synthesis Analysis
Neomycin is primarily biosynthesized by Streptomyces fradiae through fermentation . The entire natural neo cluster was cloned from Streptomyces fradiae CGMCC 4.576 by φBT1 integrase-mediated site-specific recombination . Then, the rational reconstruction of the neo cluster was performed by using λ-Red-mediated PCR targeting for improving neomycin production . In order to coordinate with this attempt, the supplementation of suitable precursors was carried out .Molecular Structure Analysis
The molecular formula of Neomycin Deuterated is C23H46N6O13•3H2SO4 . It is a variant of neomycin infused with deuterium atoms .Chemical Reactions Analysis
Deuterium substitution impedes oxidative metabolism of the methoxy groups, in an excellent demonstration of the primary kinetic isotope effect . This type of kinetic isotope effect has often been used to probe chemical reaction mechanisms .Physical And Chemical Properties Analysis
Distinctive physical and chemical properties of deuterium oxide in comparison with hydrogen oxide leads to variations in molecular properties of biomolecules as H2O is replaced with D2O as the solvent . Deuterated compounds have unique physical and chemical properties .Safety And Hazards
Future Directions
Deuterated amino acids have been recognized for their utility in drug development, for facilitating nuclear magnetic resonance (NMR) analysis, and as probes for enzyme mechanism . Small molecule-based methods for the site-selective synthesis of deuterated amino acids typically involve de novo synthesis of the compound from deuterated precursors . Deuteration is commonly used in the studies of metabolism of drugs or toxic substances in human health . To slow down the metabolic process and improve the half-life of the drugs, incorporation of deuterium in the drugs (referred to as deuterated drugs) has been carried out .
properties
CAS RN |
1173840-30-6 |
---|---|
Product Name |
Neomycin Deuterated |
Molecular Formula |
C₂₃H₄₆N₆O₁₃ .3(H₂SO₄) .xH₂O(for undeuterated) |
Molecular Weight |
908.88 |
synonyms |
Fradiomycin-deuterated |
Origin of Product |
United States |
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